

Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

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Compound of Interest

Compound Name: 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1601645

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An In-Depth Technical Guide to the Synthesis of **2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride**

Introduction

2-Methyl-2,7-diazaspiro[4.4]nonane is a bicyclic organic compound featuring a spirocyclic core containing two nitrogen atoms.^[1] This rigid, three-dimensional structure is a valuable scaffold in medicinal chemistry and drug discovery.^{[2][3]} Diazaspirocycles, like the one in this guide, are investigated for their potential as kinase inhibitors and for their applications in creating pharmacologically active molecules.^{[1][2]} The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for research and development applications.

This guide provides a comprehensive overview of a key synthetic method for preparing **2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride**, focusing on the final deprotection step from a benzylated precursor. The causality behind experimental choices and detailed protocols are provided to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthesis

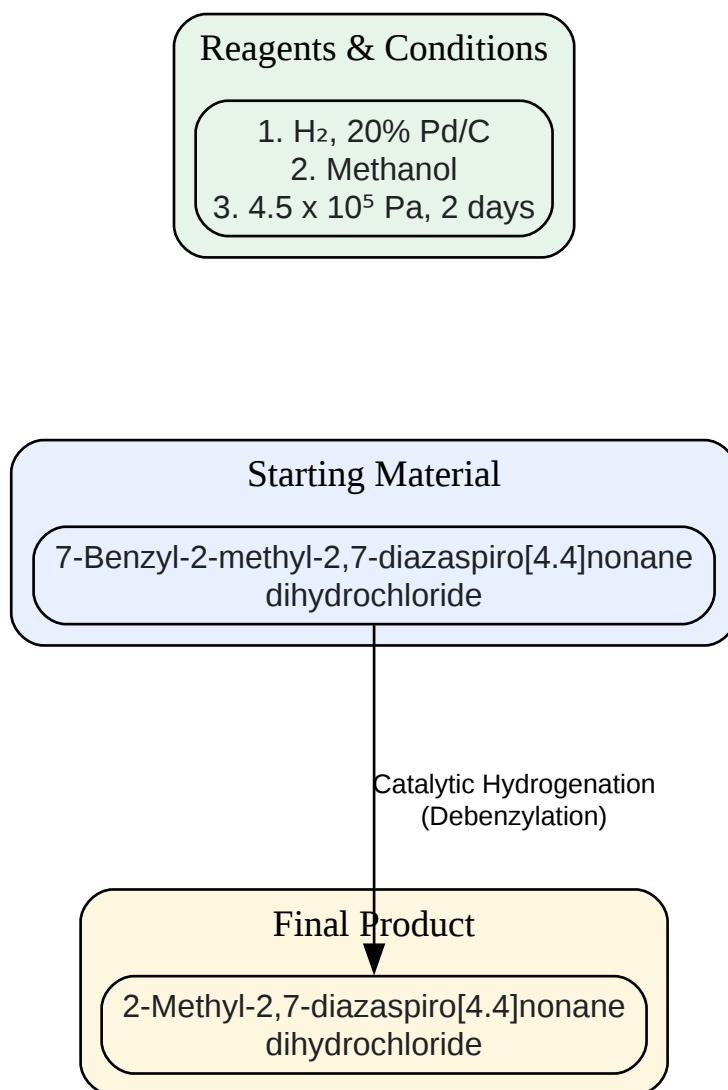
The synthesis of **2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride** is efficiently achieved through a deprotection strategy. This involves the synthesis of a protected intermediate, 7-

benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, followed by the removal of the benzyl protecting group.

Rationale for the Strategy:

- Protecting Group Selection: The benzyl group is a widely used protecting group for secondary amines. It is robust and stable under a variety of reaction conditions that might be used to construct the core spirocycle. Critically, it can be removed cleanly and efficiently under mild conditions via catalytic hydrogenation.
- Final Step: Catalytic Hydrogenation: This method, also known as hydrogenolysis, is a standard and high-yielding reaction for debenzylation. It uses a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to cleave the carbon-nitrogen bond of the benzyl group, liberating the free amine and producing toluene as a benign byproduct.
- Salt Formation: The final product is isolated as a dihydrochloride salt. This is achieved by performing the reaction on the dihydrochloride salt of the precursor or by treating the free base with hydrochloric acid. Salt formation often improves the compound's crystallinity, making it easier to handle and purify, and increases its aqueous solubility.

The overall synthetic transformation is depicted below.



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Caption: Synthetic pathway from the benzylated precursor to the final product.

Detailed Experimental Protocol

This protocol details the final debenzylation step to yield the title compound.

Reaction: Catalytic Hydrogenation of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.^[4]

Materials & Equipment:

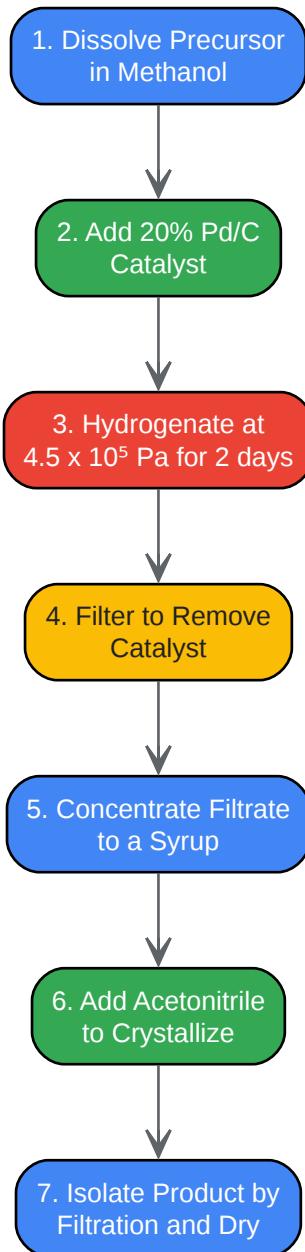
- 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
- Methanol (MeOH)
- 20% Palladium on carbon (Pd/C) catalyst
- Acetonitrile
- Hydrogenation apparatus (e.g., Parr hydrogenator) capable of maintaining 4.5×10^5 Pa pressure
- Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)
- Rotary evaporator

Procedure:

- Reaction Setup: In a suitable pressure vessel, prepare a solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol.[4]
- Catalyst Addition: Carefully add 1.0 g of 20% palladium on carbon catalyst to the solution.
- Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 4.5×10^5 Pa.[4]
- Reaction Execution: Stir the reaction mixture vigorously at room temperature for two days.[4] Monitor the reaction progress by observing the cessation of hydrogen uptake.
- Workup - Filtration: After the reaction is complete, carefully vent the hydrogen from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
- Workup - Concentration: Combine the filtrate and washings. Concentrate the solution using a rotary evaporator to yield a thick syrup.[4]

- Crystallization & Isolation: Add acetonitrile to the syrup to induce crystallization.[\[4\]](#) Collect the resulting solid by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to yield the final product, **2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride**.

Experimental Workflow: Catalytic Hydrogenation



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Caption: Step-by-step workflow for the synthesis via hydrogenation.

Data Summary

The following table summarizes key properties of the final product.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₈ Cl ₂ N ₂	[5]
Molecular Weight	213.15 g/mol	
Physical Form	Solid	
Melting Point	Softens at 164°C, melts at 168-170°C	[4]
CAS Number	91188-26-0	[5]
InChI Key	KTWQBDIFDPFQKG- UHFFFAOYSA-N	
Reported Yield	11.50 g (Specific yield % depends on the starting amount of precursor, which was not provided)	[4]

Trustworthiness and Self-Validation

The described protocol represents a self-validating system through several checkpoints:

- Reaction Monitoring: The progress of the hydrogenation can be tracked by the uptake of hydrogen gas. The reaction is complete when the pressure in the system stabilizes, indicating no further hydrogen is being consumed.
- Physical State Change: The transformation of the concentrated, syrupy crude product into a crystalline solid upon the addition of an anti-solvent (acetonitrile) is a strong indicator of successful product formation and purification.
- Characterization: The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by comparing its melting point to the literature value.[4]

Conclusion

The synthesis of **2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride** is reliably accomplished through the catalytic hydrogenation of its 7-benzyl protected precursor. This method is robust, high-yielding, and utilizes standard laboratory procedures, making it an accessible route for researchers in drug development and organic synthesis. The final product, a stable crystalline solid, serves as a valuable building block for the creation of novel chemical entities with potential therapeutic applications.

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